Cas no 79069-13-9 (Boc-L-alaninol)
Boc-L-alaninol Chemical and Physical Properties
Names and Identifiers
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- Boc-L-Alaninol
- N-Boc-L-alaninol
- (S)-(-)-2-(tert-butoxycarbonylamino)-1-propanol,
- Butoxycarbonylalaninol
- Boc-Ala-ol~(S)-2-(Boc-amino)-1-propanol~N-(tert-Butoxycarbonyl)-L-alaninol
- N-FMOC-L-alaninol
- (S)-2-(Boc-amino)-1-propanol
- N-(tert-Butoxycarbonyl)-L-alaninol
- (S)-2-(Tert-Butoxycarbonylamino)-1-Propanol
- (S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate
- Boc-Alaninol
- Boc-Ala-ol
- N-tert-Butoxycarbonyl-L-alaninol
- tert-butyl N-[(2S)-1-hydroxypropan-2-yl]carbamate
- (S)-tert-butyl 1-hydroxypropan-2-ylcarbamate
- PDAFIZPRSXHMCO-LURJTMIESA-N
- (S)-(-)-2-(tert-Butoxycarbonylamino)-1-propanol
- tert-Butyl [(2S)-1-hydroxypropan-2-yl]carbamate
- Carbamic acid, [(1S)-2-hydroxy-1-methylethyl]-, 1,1-dimethylethyl ester
- (S
- 1,1-Dimethylethyl N-[(1S)-2-hydroxy-1-methylethyl]carbamate (ACI)
- Carbamic acid, (2-hydroxy-1-methylethyl)-, 1,1-dimethylethyl ester, (S)- (ZCI)
- Carbamic acid, [(1S)-2-hydroxy-1-methylethyl]-, 1,1-dimethylethyl ester (9CI)
- ((1S)-2-Hydroxy-1-methylethyl)carbamic acid tert-butyl ester
- ((S)-2-Hydroxy-1-methylethyl)carbamic acid tert-butyl ester
- (1S)-N-(tert-Butoxycarbonyl)-1-methyl-2-hydroxyethylamine
- (S)-2-((tert-Butoxycarbonyl)amino)propanol
- (S)-2-(N-tert-Butoxycarbonylamino)propan-1-ol
- (S)-2-t-Butoxycarbonylaminopropan-1-ol
- (S)-2-tert-Butoxycarbonylamino-1-propanol
- (S)-N-Boc-2-aminopropan-1-ol
- (S)-N-Boc-alaninol
- 1,1-Dimethylethyl ((1S)-2-hydroxy-1-methylethyl)carbamate
- N-((S)-2-Hydroxy-1-methylethyl)carbamic acid tert-butyl ester
- tert-Butyl ((1S)-2-hydroxy-1-methylethyl)carbamate
- tert-Butyl ((2S)-1-hydroxypropan-2-yl)carbamate
- tert-Butyl ((S)-1-hydroxypropan-2-yl)carbamate
- tert-Butyl N-((S)-1-hydroxypropan-2-yl)carbamate
- Boc-L-alaninol
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- MDL: MFCD00043121
- Inchi: 1S/C8H17NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)/t6-/m0/s1
- InChI Key: PDAFIZPRSXHMCO-LURJTMIESA-N
- SMILES: O(C(N[C@@H](C)CO)=O)C(C)(C)C
- BRN: 3648840
Computed Properties
- Exact Mass: 175.12100
- Monoisotopic Mass: 175.120843
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.6
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.7
Experimental Properties
- Color/Form: White powder
- Density: 1.0250
- Melting Point: 57.0 to 61.0 deg-C
- Boiling Point: 276.4°C at 760 mmHg
- Flash Point: 121℃
- Refractive Index: -8.6 ° (C=1.2, MeOH)
- PSA: 58.56000
- LogP: 1.28280
- Specific Rotation: -11 º (c=1, chloroform)
- Optical Activity: [α]20/D −11°, c = 1 in chloroform
- Solubility: Not determined
Boc-L-alaninol Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22-S24/25
- FLUKA BRAND F CODES:9-21
- Storage Condition:Sealed in dry,2-8°C
- Safety Term:S22;S24/25
Boc-L-alaninol Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Boc-L-alaninol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1953-5G |
N-(tert-Butoxycarbonyl)-L-alaninol |
79069-13-9 | >98.0%(GC)(N) | 5g |
¥150.00 | 2024-04-15 | |
| Fluorochem | 045512-1g |
S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate |
79069-13-9 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 045512-5g |
S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate |
79069-13-9 | 98% | 5g |
£11.00 | 2022-03-01 | |
| Fluorochem | 045512-10g |
S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate |
79069-13-9 | 98% | 10g |
£12.00 | 2022-03-01 | |
| Fluorochem | 045512-25g |
S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate |
79069-13-9 | 98% | 25g |
£29.00 | 2022-03-01 | |
| Fluorochem | 045512-100g |
S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate |
79069-13-9 | 98% | 100g |
£91.00 | 2022-03-01 | |
| Fluorochem | 045512-1kg |
S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate |
79069-13-9 | 98% | 1kg |
£616.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B117126-25g |
Boc-L-alaninol |
79069-13-9 | 98% | 25g |
¥80.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B117126-5g |
Boc-L-alaninol |
79069-13-9 | 98% | 5g |
¥30.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B117126-1g |
Boc-L-alaninol |
79069-13-9 | 98% | 1g |
¥29.90 | 2023-09-04 |
Boc-L-alaninol Production Method
Production Method 1
Production Method 2
1.2 Solvents: 1,4-Dioxane ; 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; pH 8, rt
Production Method 3
Production Method 4
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; rt
1.3 Solvents: Diethyl ether ; 30 min, rt
Production Method 5
Production Method 6
Production Method 7
Production Method 8
Production Method 9
Production Method 10
Production Method 11
Production Method 12
Production Method 13
Boc-L-alaninol Raw materials
Boc-L-alaninol Preparation Products
Boc-L-alaninol Suppliers
Boc-L-alaninol Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on Boc-L-alaninol
Introduction to Boc-L-alaninol (CAS No. 79069-13-9)
Boc-L-alaninol, chemically designated as N-Boc-L-alanine ethyl ester, is a crucial intermediate in the field of pharmaceutical synthesis and peptidomimetics. This compound, identified by its unique Chemical Abstracts Service (CAS) number 79069-13-9, plays a pivotal role in the development of various therapeutic agents. The presence of the protecting group Boc (tert-butoxycarbonyl) and the L-alanine backbone makes it a versatile building block for constructing complex molecular structures.
The significance of Boc-L-alaninol in modern chemistry cannot be overstated. It serves as a key precursor in the synthesis of peptide analogs, which are widely used in drug discovery and development. Peptide-based drugs have gained considerable attention due to their high specificity and efficacy in targeting various biological pathways. The ethyl ester form of L-alanine provides additional flexibility in synthetic routes, allowing chemists to modify and optimize peptide sequences with greater ease.
In recent years, there has been a surge in research focused on peptidomimetics—molecules that mimic the behavior of peptides but with improved pharmacokinetic properties. Boc-L-alaninol is particularly valuable in this context, as it enables the creation of constrained peptides that exhibit enhanced stability and bioavailability. These peptidomimetics have shown promise in treating a range of conditions, including cancer, inflammation, and neurodegenerative diseases.
The chemical structure of Boc-L-alaninol consists of an L-alanine residue protected by a Boc group at the amino terminus and an ethyl ester at the carboxyl terminus. This configuration allows for selective deprotection steps, making it an ideal candidate for stepwise peptide synthesis. The Boc group, being stable under basic conditions, can be removed under acidic conditions without affecting other functional groups in the molecule. This characteristic is particularly useful in multi-step synthetic pathways where orthogonal conditions are required.
Recent advancements in solid-phase peptide synthesis (SPPS) have further highlighted the importance of Boc-L-alaninol. SPPS is a widely used technique for constructing peptides on an insoluble support, allowing for automated and scalable synthesis. The use of Boc-protected amino acids like Boc-L-alaninol ensures high yields and purity in peptide preparations. This has been instrumental in the development of novel therapeutic agents that would have been otherwise challenging to synthesize using traditional methods.
The pharmaceutical industry has increasingly recognized the potential of Boc-L-alaninol in drug development. Its role as a building block for peptidomimetics has led to several clinical trials investigating its applications in treating various diseases. For instance, researchers have explored its use in developing inhibitors targeting protein-protein interactions, which are critical in many disease pathways. The ability to fine-tune peptide sequences using Boc-L-alaninol has opened new avenues for creating drugs with improved efficacy and reduced side effects.
Moreover, the versatility of Boc-L-alaninol extends beyond pharmaceutical applications. It is also used in materials science and biotechnology for synthesizing functionalized polymers and biomaterials. The ability to incorporate specific amino acid sequences into polymers using Boc-L-alaninol has led to the development of novel materials with tailored properties, such as biodegradable scaffolds for tissue engineering.
In conclusion, Boc-L-alaninol (CAS No. 79069-13-9) is a multifaceted compound with significant implications in pharmaceuticals, peptidomimetics, and materials science. Its role as a key intermediate in synthetic chemistry underscores its importance in modern research and development. As scientific understanding progresses, it is likely that new applications for Boc-L-alaninol will continue to emerge, further solidifying its place as a cornerstone molecule in chemical synthesis.
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